molecular formula C13H8BrClO B1283740 2-Bromo-4'-chlorobenzophenone CAS No. 99585-64-5

2-Bromo-4'-chlorobenzophenone

Cat. No.: B1283740
CAS No.: 99585-64-5
M. Wt: 295.56 g/mol
InChI Key: XKGHDXSJCFWPNB-UHFFFAOYSA-N
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Description

Overview of Substituted Benzophenone (B1666685) Research Landscape

The research landscape for substituted benzophenones is both broad and deep, with significant interest in their synthesis and application. researchgate.netgoogle.com Scientists have explored the introduction of various functional groups, such as hydroxyl, alkyl, and alkoxy groups, in addition to halogens, to modulate the compounds' biological activities and physical characteristics. researchgate.net This has led to the development of benzophenone derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov Furthermore, substituted benzophenones are utilized as photoinitiators in polymer chemistry and have been investigated for their applications in creating advanced materials like covalent organic frameworks (COFs). researchgate.netrsc.org

Significance of 2-Bromo-4'-chlorobenzophenone within the Halogenated Benzophenone Class

Within the extensive family of halogenated benzophenones, this compound holds particular significance as a synthetic intermediate. The presence of two different halogen atoms, bromine and chlorine, at specific positions on the phenyl rings (2- and 4'- positions, respectively) provides distinct reactivity profiles. This differential reactivity can be exploited by chemists to selectively perform further chemical transformations, making it a valuable building block in the construction of complex molecular architectures. The bromine atom, for instance, can enhance electrophilicity, making the compound susceptible to nucleophilic substitution reactions.

Chemical Profile of this compound

PropertyValue
IUPAC Name (2-bromophenyl)(4-chlorophenyl)methanone
CAS Number 99585-64-5
Molecular Formula C₁₃H₈BrClO
Synonyms 2-bromophenyl(4-chlorophenyl)methanone

Data sourced from chemspider.comechemi.com

Synthesis and Reactivity

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a substituted benzene (B151609) derivative with an acyl halide in the presence of a Lewis acid catalyst. In the case of this compound, this would typically involve the acylation of bromobenzene (B47551) with 4-chlorobenzoyl chloride, or chlorobenzene (B131634) with 2-bromobenzoyl chloride, using a catalyst such as aluminum chloride. oregonstate.edu

The reactivity of this compound is largely dictated by the presence of the bromo and chloro substituents. These halogen atoms are electron-withdrawing, influencing the electron density of the aromatic rings and the reactivity of the carbonyl group. The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution reactions. The carbonyl group can undergo reduction to a hydroxyl group using reducing agents.

Research Applications

Due to its specific substitution pattern, this compound is a valuable intermediate in organic synthesis. It serves as a precursor for the creation of more complex molecules with potential applications in various fields of chemical research. For instance, halogenated benzophenones are used in the development of pharmaceuticals and advanced materials. google.com The distinct reactivity of the bromine and chlorine atoms allows for sequential and selective chemical modifications, enabling the synthesis of a wide range of derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGHDXSJCFWPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573373
Record name (2-Bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-64-5
Record name (2-Bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Chlorobenzophenone

Direct Synthesis Approaches

Direct synthesis methods focus on creating the diaryl ketone structure from simpler aromatic precursors. These are often the most convergent and efficient routes to the target molecule.

Friedel-Crafts Acylation Strategies from Aromatic Precursors

One of the most common and well-established methods for synthesizing benzophenones is the Friedel-Crafts acylation. masterorganicchemistry.comscribd.comscribd.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comvedantu.com

For the synthesis of 2-Bromo-4'-chlorobenzophenone, this strategy typically involves the reaction of chlorobenzene (B131634) with 2-bromobenzoyl chloride. The reaction is catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice. The Lewis acid activates the 2-bromobenzoyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich chlorobenzene ring. The reaction is typically carried out under anhydrous conditions to prevent catalyst deactivation, and in a suitable solvent such as dichloromethane (B109758) or carbon disulfide. google.comgoogle.com

A key consideration in this synthesis is the regioselectivity of the acylation on the chlorobenzene ring. The chloro group is an ortho-, para-director; however, acylation at the para-position is generally favored due to reduced steric hindrance, leading to the desired 4'-chloro substitution.

Table 1: Key Parameters in Friedel-Crafts Acylation for this compound Synthesis

ParameterDetails
Aromatic Substrate Chlorobenzene
Acylating Agent 2-Bromobenzoyl chloride
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane, Carbon Disulfide google.comgoogle.com
Conditions Anhydrous, typically at temperatures ranging from 0°C to reflux

This table summarizes the typical reagents and conditions for the Friedel-Crafts acylation synthesis of this compound.

An experimental procedure might involve the gradual addition of aluminum chloride to a mixture of chlorobenzene and 2-bromobenzoyl chloride in a suitable solvent, followed by heating to drive the reaction to completion. scribd.com Workup typically involves quenching the reaction with ice and acid, followed by extraction and purification of the product. prepchem.com

Grignard Reagent-Based Carbonyl Additions

An alternative direct synthesis involves the use of Grignard reagents. chemie-brunschwig.ch This powerful organometallic approach allows for the formation of a carbon-carbon bond through the nucleophilic addition of a Grignard reagent to a carbonyl compound. wikipedia.org

In the context of this compound synthesis, one possible route involves the reaction of a Grignard reagent derived from a brominated aromatic ring with a chlorinated benzaldehyde (B42025) or benzonitrile (B105546) derivative. For instance, 2-bromophenylmagnesium bromide can be prepared by reacting 2-dibromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmnstate.eduweirdscience.eu This Grignard reagent then acts as a potent nucleophile.

This nucleophilic 2-bromophenylmagnesium bromide can then be reacted with 4-chlorobenzaldehyde. chegg.com The initial addition product is a magnesium alkoxide, which upon acidic workup, yields the corresponding secondary alcohol, (2-bromophenyl)(4-chlorophenyl)methanol. Subsequent oxidation of this alcohol would then produce the target ketone, this compound.

Another variation of the Grignard approach involves the reaction with a nitrile. For example, reacting 2-bromophenylmagnesium bromide with 4-chlorobenzonitrile (B146240) would form an imine intermediate after the initial nucleophilic addition. asianpubs.org Hydrolysis of this imine under acidic conditions would then yield this compound. asianpubs.org This method can be advantageous as it directly produces the ketone without the need for a separate oxidation step.

Table 2: Grignard Reagent-Based Synthesis Pathways

Grignard ReagentCarbonyl/Nitrile SubstrateIntermediateFinal Product
2-Bromophenylmagnesium bromide4-Chlorobenzaldehyde(2-Bromophenyl)(4-chlorophenyl)methanolThis compound (after oxidation)
2-Bromophenylmagnesium bromide4-ChlorobenzonitrileImineThis compound (after hydrolysis) asianpubs.org

This table outlines two potential Grignard-based synthetic routes to this compound.

Functional Group Interconversion and Modification Pathways

These synthetic strategies start with a pre-formed benzophenone (B1666685) core and introduce the required bromo and chloro substituents through functional group interconversions.

Directed Bromination and Chlorination Reactions on Benzophenone Scaffolds

This approach involves the selective halogenation of a benzophenone molecule. For the synthesis of this compound, one could, in principle, start with 4'-chlorobenzophenone and introduce the bromine atom at the 2-position of the unsubstituted phenyl ring. chemicalbook.commade-in-china.com

However, direct bromination of 4'-chlorobenzophenone would likely lead to a mixture of products due to the directing effects of the carbonyl group and the potential for substitution on both aromatic rings. The benzoyl group is a meta-director, while the chlorine atom on the other ring is an ortho-, para-director. Achieving selective bromination at the desired 2-position would be challenging and likely require specific directing groups or reaction conditions that are not commonly reported for this specific transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Modern synthetic chemistry offers powerful tools for the construction of biaryl systems through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example. chemie-brunschwig.charkat-usa.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is known for its high functional group tolerance and generally mild reaction conditions. mdpi.com

To synthesize this compound using this method, one could envision coupling a suitably functionalized arylboronic acid with an aryl halide. For instance, the reaction could involve coupling 2-bromophenylboronic acid with a 1-halo-4-chlorobenzene derivative that also contains a carbonyl or a group that can be converted to a carbonyl.

A more direct, albeit complex, conceptual approach would be the coupling of (2-bromophenyl)boronic acid with a 4-chlorobenzoyl halide derivative, though such reactions are less common than standard Suzuki couplings. A more practical application of Suzuki coupling for a related structure involved the reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenyl boronic acids, demonstrating the feasibility of coupling on a substituted chlorobromophenyl system. nih.gov

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and would require careful optimization for this specific transformation. nih.gov

Table 3: Potential Reactants for Suzuki-Miyaura Coupling

Arylboronic AcidAryl Halide Partner
2-Bromophenylboronic acid1-Iodo-4-chlorobenzene (followed by carbonylation)
(4-Chlorophenyl)boronic acid1,2-Dibromobenzene (followed by selective functionalization)

This table presents hypothetical reactant pairings for a Suzuki-Miyaura coupling approach to the this compound scaffold.

Kumada Coupling Approaches

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, represents a powerful C-C bond-forming method. In the context of synthesizing this compound, this could theoretically involve the reaction of a Grignard reagent derived from either 1-bromo-4-chlorobenzene (B145707) or 2-bromohalobenzene with a corresponding benzoyl chloride or related acylating agent. Nickel or palladium complexes are typically employed as catalysts. The general applicability of nickel-catalyzed cross-coupling of Grignard reagents with aryl halides was a significant development in the field, aiming to improve functional group tolerance compared to earlier methods. chemie-brunschwig.ch A chromium-catalyzed cross-coupling has been successfully used to react 2-chlorobenzophenone (B131818) with an alkylmagnesium reagent, demonstrating the utility of organometallic reagents in functionalizing benzophenone scaffolds. uni-muenchen.de

Ullmann-Type Coupling Reactions

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl compound at elevated temperatures (often around 200 °C). chemie-brunschwig.chorganic-chemistry.org Ullmann-type reactions extend this principle to the synthesis of diaryl ethers, thioethers, and amines from aryl halides and nucleophiles in the presence of a copper catalyst. organic-chemistry.org While less common for the direct synthesis of benzophenones, related methodologies can be applied. For instance, the synthesis of 4-Bromo-3'-methoxybenzophenone has been explored via an Ullmann coupling between 4-bromoiodobenzene and a 3-methoxybenzoic acid derivative using a copper catalyst, although it was noted to result in lower yields (around 50%) and required high temperatures of 120–150°C. The active species in these reactions is generally considered to be a copper(I) compound. organic-chemistry.org

McMurry Coupling and Related Reductive Dimerization Strategies

The McMurry coupling is a reductive dimerization reaction that couples two ketone or aldehyde molecules to form an alkene, using low-valent titanium reagents. researchgate.netnih.gov This reaction does not synthesize benzophenones; rather, it uses them as starting materials. For example, a benzophenone like this compound could theoretically undergo an intermolecular McMurry reaction with itself or a cross-coupling with another ketone to produce a substituted tetra-arylethylene. nih.gov The reaction typically proceeds in two stages: the reduction of a titanium source (like TiCl₄) to form low-valent titanium, followed by the deoxygenation of the carbonyl substrates. nih.govalfa-chemistry.com The process is effective for creating a wide range of olefins, including strained and macrocyclic molecules. researchgate.netalfa-chemistry.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the conditions of a synthetic procedure is critical for maximizing product yield and purity while minimizing reaction time and byproducts. Key parameters include the choice of solvent, the catalyst system, and the methods for isolating and purifying the product and its precursors.

Influence of Solvent Systems on Reaction Efficiency

The solvent is a crucial parameter that can significantly influence reaction outcomes. In Friedel-Crafts acylations, polar aprotic solvents like dichloromethane or ethylene (B1197577) dichloride are often used to enhance the electrophilicity of the acylating agent. For palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the choice of solvent is critical. In one study, a mixture of water and methanol (B129727) (1:1) provided high yields, whereas performing the reaction in either water or methanol alone, or in solvents like acetonitrile, toluene, and DMF, resulted in low yields. rsc.org The solubility of reactants and catalysts is a key factor; for instance, some palladium complexes are soluble in a range of polar and nonpolar solvents, including chloroform (B151607), dichloromethane, and DMF. rsc.org Studies on 4,4'-dichlorobenzophenone (B107185) have also highlighted the effect of solvent polarity on the photophysical properties, indicating how solvent choice can alter the electronic environment of the molecule. oregonstate.edu

Reaction Type Solvent System Effect on Reaction Source
Friedel-Crafts AcylationDichloromethane, Ethylene DichlorideEnhances electrophilicity of the acylium ion.
Suzuki Cross-CouplingWater/Methanol (1:1)Optimal for high product yield. rsc.org
Suzuki Cross-CouplingAcetonitrile, Toluene, DMFResulted in poor product yields. rsc.org
General SynthesisTetrahydrofuran (THF), Dimethoxyethane (DME)Common solvents for McMurry and Grignard reactions. alfa-chemistry.comprepchem.com

Catalyst Selection and Mechanistic Role in Synthesis

The catalyst is central to most modern synthetic methodologies for forming benzophenones and related compounds.

Lewis Acid Catalysts: In Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) is essential. Its role is to coordinate with the acyl chloride, generating a highly reactive acylium ion that then undergoes electrophilic aromatic substitution. Anhydrous conditions are critical as the presence of water can hydrolyze the catalyst.

Copper Catalysts: For Ullmann-type reactions, copper is the defining catalyst. The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org The efficiency can sometimes be improved by activating the copper powder before use. chemie-brunschwig.ch

Palladium Catalysts: Palladium complexes are paramount in many cross-coupling reactions, such as Suzuki and Heck couplings. chemie-brunschwig.chrsc.org For instance, a palladium(II) complex has been shown to be an efficient catalyst for Suzuki cross-coupling reactions at very low loading amounts (0.01 mol%). rsc.org The choice of ligands attached to the palladium center is crucial for stabilizing the catalyst and facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Titanium Reagents: In McMurry couplings, low-valent titanium is the active reagent. It is typically prepared in situ by reducing TiCl₃ or TiCl₄ with a reducing agent like a zinc-copper couple, lithium aluminum hydride, or zinc powder. nih.govalfa-chemistry.com

Reaction Type Catalyst/Reagent Mechanistic Role Source(s)
Friedel-Crafts AcylationAluminum Chloride (AlCl₃)Lewis acid; generates electrophilic acylium ion.
Ullmann CouplingCopper (Cu)Mediates coupling of aryl halides, forms organocopper intermediates. organic-chemistry.org
Suzuki CouplingPalladium(II) ComplexesCatalyzes cross-coupling of boronic acids with organic halides. rsc.org
McMurry CouplingLow-valent Titanium (e.g., from TiCl₄/Zn)Acts as a reducing agent to deoxygenate and couple carbonyls. researchgate.netnih.gov

Isolation and Purification Techniques for Synthetic Intermediates

The purity of the final product depends on effective isolation and purification of both the final compound and its synthetic intermediates. Common laboratory techniques are employed to remove unreacted starting materials, catalysts, and byproducts.

Work-up/Extraction: Following the reaction, a typical work-up procedure involves quenching the reaction mixture, often with water or a dilute acid solution. prepchem.com The product is then extracted into an organic solvent like ether or dichloromethane. prepchem.com This organic phase is often washed with water or brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and then concentrated under reduced pressure. prepchem.comchemicalbook.com

Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. Ethanol and ethyl acetate (B1210297) are commonly used solvents for recrystallizing benzophenone derivatives.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography is a standard method. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a solvent system like a hexane/ethyl acetate gradient. This technique separates compounds based on their differential polarity and affinity for the stationary phase.

Spectroscopic and Structural Analysis of this compound Remains Limited in Publicly Available Research

A comprehensive spectroscopic and structural analysis of the chemical compound this compound is currently hindered by a lack of publicly available, detailed experimental data. Despite its confirmed chemical identity with CAS Number 99585-64-5, specific datasets for advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are not readily found in scientific literature and databases. chemicalbook.comamadischem.combldpharm.comabcr.com

Consequently, the generation of a detailed scientific article focusing on the specific ¹H NMR, ¹³C NMR, 2D NMR, Fourier Transform Infrared (FTIR), and Raman spectroscopic characterization, as per the requested outline, cannot be fulfilled at this time.

While general spectroscopic characteristics can be inferred from related benzophenone structures, such as an expected carbonyl (C=O) stretching vibration in the infrared spectrum around 1680–1700 cm⁻¹, and aromatic proton signals in the ¹H NMR spectrum between δ 7.0–8.0 ppm, these are theoretical estimations. Detailed, experimentally-verified data, including precise chemical shifts, coupling constants, and specific vibrational frequencies for this compound, are absent from the surveyed sources.

Research and spectral data are available for isomers of the compound, such as 4-Bromo-4'-chlorobenzophenone, but this information is not applicable for the structural elucidation of the 2-bromo isomer. rsc.org The positional difference of the bromine atom significantly alters the magnetic and vibrational environments of the nuclei within the molecule, making data from isomers non-transferable.

Without access to primary experimental spectra (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, FTIR, and Raman) for this compound, a scientifically accurate and informative article that adheres to the specified detailed outline cannot be constructed.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 2-Bromo-4'-chlorobenzophenone through its fragmentation patterns. The presence of two different halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), results in a distinctive and complex isotopic cluster for the molecular ion peak, which is a definitive signature for the compound's elemental composition.

High-resolution mass spectrometry (HRMS) can validate the precise molecular formula, C₁₃H₈BrClO. Under electron ionization (EI), the molecule undergoes fragmentation, with common pathways including the loss of bromine or chlorine atoms. Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is also a characteristic fragmentation pathway for benzophenones, leading to the formation of substituted benzoyl cations. kashanu.ac.ir Analysis of positional isomers, such as 4-bromo-4'-chlorobenzophenone, confirms that a key feature in the mass spectrum is the parent ion peak accompanied by an M+2 peak of nearly equal intensity, which is characteristic of a molecule containing a single bromine atom. oregonstate.eduoregonstate.edu

Table 1: Expected Isotopic Distribution for the Molecular Ion of this compound (C₁₃H₈BrClO) This table is illustrative, based on natural isotopic abundances.

IonNominal m/zRelative Abundance (%)Isotopic Composition
[M]⁺294~76.6¹²C₁₃¹H₈⁷⁹Br³⁵Cl¹⁶O
[M+2]⁺296100.0¹²C₁₃¹H₈⁸¹Br³⁵Cl¹⁶O / ¹²C₁₃¹H₈⁷⁹Br³⁷Cl¹⁶O
[M+4]⁺298~31.6¹²C₁₃¹H₈⁸¹Br³⁷Cl¹⁶O

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical behavior of this compound is dictated by the interplay of its aromatic rings, carbonyl group, and halogen substituents.

The UV-Vis absorption spectrum of this compound is characterized by distinct electronic transitions originating from its chromophoric benzophenone (B1666685) core. Like other benzophenones, its spectrum is expected to display two main absorption regions:

A weak, longer-wavelength band corresponding to the formally forbidden n→π* transition of the carbonyl group.

Intense, shorter-wavelength bands arising from allowed π→π* transitions within the aromatic system.

The presence of electron-withdrawing bromine and chlorine atoms attached to the phenyl rings is known to modulate these transitions. These halogens can engage in conjugation with the aromatic π-system, typically causing a bathochromic (red) shift of the π→π* absorption bands. Studies on structurally similar compounds, such as 5-bromo-2'-chloro-2-hydroxybenzophenone, show intense absorption bands in the 250–350 nm region, which are attributed to π→π* and charge transfer interactions.

Table 2: Expected UV-Vis Absorption Characteristics for this compound This table outlines the general absorption regions and transitions expected for the compound.

Transition TypeExpected Wavelength Region (nm)Relative IntensityDescription
π→π250 - 350StrongElectronic transitions within the conjugated aromatic system.
n→π> 350WeakTransition involving a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Benzophenone and its derivatives are classic examples of molecules that undergo highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This property makes them strong phosphorescent emitters at low temperatures and effective triplet sensitizers in photochemical reactions.

For this compound, fluorescence is expected to be very weak or non-existent, while phosphorescence from the T₁(n,π) state should be prominent, especially in a rigid matrix at low temperatures (e.g., 77 K). The heavy bromine and chlorine atoms further enhance the rate of spin-orbit coupling, which facilitates the formally spin-forbidden S₁→T₁ intersystem crossing and the T₁→S₀ phosphorescence emission. Research on the related isomer, 4-bromo-4'-chlorobenzophenone, has investigated spectral diffusion within its inhomogeneously broadened n→π singlet-triplet transition, confirming the importance of this excited state in its photophysics. acs.org Furthermore, the measured photoreduction quantum efficiency of 0.36 for the 4,4'-isomer highlights the efficient population of the reactive triplet state upon photoexcitation. oregonstate.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Solid-State Characterization Techniques

The arrangement of molecules in the solid state is crucial for understanding physical properties and is investigated using X-ray diffraction and thermal analysis.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While the specific crystal structure for this compound is not publicly available, detailed studies on the closely related analog, 2-bromobenzophenone (B80453), provide significant insight.

2-bromobenzophenone has been shown to be polymorphic, with its stable form (Form I) crystallizing in the monoclinic space group P2₁/a. researchgate.netupc.edu The presence of the bulky bromine atom at the ortho position induces significant steric hindrance, causing the two phenyl rings to twist out of the plane of the central carbonyl group. researchgate.net It is expected that this compound would adopt a similar, non-planar conformation and crystallize in a low-symmetry space group.

Table 3: Crystallographic Data for the Analog Compound 2-Bromobenzophenone (Form I) Data presented for a closely related analog to illustrate expected structural parameters.

ParameterValueReference
Crystal SystemMonoclinic researchgate.netupc.edu
Space GroupP2₁/a upc.edu
a (Å)8.2812(8) researchgate.net
b (Å)16.5933(1) researchgate.net
c (Å)7.7599(7) researchgate.net
β (°)98.488(5) researchgate.net
Z (molecules/cell)4 researchgate.net

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify other phase transitions.

Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on the compound's thermal stability and decomposition profile.

For this compound, DTA/DSC would reveal a sharp endothermic peak corresponding to its melting point. The TGA curve would likely show a stable mass up to a high temperature, followed by one or more mass loss steps indicating thermal decomposition. researchgate.net Halogenated aromatic compounds often exhibit enhanced thermal stability compared to their non-halogenated counterparts. These analyses are essential for establishing the compound's purity and its viable temperature range for applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties

Quantum chemical calculations are fundamental to modeling the molecular structure and predicting the electronic characteristics of 2-Bromo-4'-chlorobenzophenone. These calculations provide a framework for understanding the molecule's stability and reactivity from first principles.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent quantum chemical methods used to investigate molecular systems. researchgate.net For halogenated benzophenone (B1666685) derivatives, DFT, particularly using hybrid functionals like B3LYP, has been shown to be a reliable method for optimizing molecular geometry and calculating electronic properties. nih.govresearchgate.net The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a balance between computational cost and accuracy.

The HF method, an ab initio approach, provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While often less accurate than DFT for correlation effects, HF is a crucial starting point for more complex calculations. researchgate.net Studies on similar halogenated aromatic ketones frequently employ both DFT and HF methods to provide a comprehensive theoretical analysis. researchgate.netscispace.com

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like bromine and chlorine, the selection of an appropriate basis set is critical. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly used for organic molecules and have been successfully applied to related benzophenone systems. nih.govscispace.com These basis sets include polarization functions (d,p) that account for the non-spherical nature of electron density in molecules, which is essential for accurate geometry and property prediction. scispace.com For instance, DFT calculations at the B3LYP/6-31G* level are often used to model frontier molecular orbitals and predict reactivity in halogenated compounds. In some cases, basis sets like LanL2DZ are utilized, especially when studying vibrational properties. researchgate.net

Table 1: Commonly Employed Computational Methods for Halogenated Benzophenones

Method Functional Basis Set Application
Density Functional Theory (DFT) B3LYP 6-31G(d) Geometry Optimization, Electronic Properties nih.gov
Density Functional Theory (DFT) B3LYP 6-311++G(d,p) Electronic Spectra, Reactivity Profile scispace.com
Hartree-Fock (HF) - 6-311+G(3df,p) Comparative Structural Analysis researchgate.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides a detailed picture of electron distribution and orbital interactions, which are key to understanding the chemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). grafiati.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For analogous compounds like 5-Bromo-2'-chloro-2-hydroxybenzophenone, the HOMO-LUMO energy gap has been calculated to be in the range of 3.5 to 4.2 eV, which indicates moderate chemical reactivity and stability. The main electronic transitions in benzophenone derivatives are typically of π → π* character, corresponding to the HOMO → LUMO transition. nih.gov The presence of halogen substituents is known to influence the FMO energies and, consequently, the reactivity of the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for an Analogous Halogenated Benzophenone

Molecular Orbital Property Typical Energy Value (eV) Implication
HOMO Electron Donating Ability - Influences nucleophilicity
LUMO Electron Accepting Ability - Influences electrophilicity

Mulliken Population Analysis and Natural Bond Orbital (NBO) Interactions

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule, providing insight into the charge distribution. In this compound, the high electronegativity of the oxygen, chlorine, and bromine atoms leads to a predictable polarization. These halogen atoms and the carbonyl oxygen are expected to carry partial negative charges, while the carbonyl carbon and the carbons bonded to the halogens will exhibit partial positive charges. This charge distribution pattern is a key determinant of the molecule's intermolecular interactions and reactivity profile.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. acs.org Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. acs.org

For this compound, the MEP map is expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.netscispace.com This indicates that the carbonyl oxygen is the primary site for electrophilic interactions. The areas around the hydrogen atoms of the phenyl rings would exhibit positive potential, making them potential sites for nucleophilic interactions. scispace.com The MEP map thus provides a clear, intuitive guide to the molecule's chemical reactivity. mdpi.com

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of this compound. By employing computational methods like Density Functional Theory (DFT), researchers can calculate the fundamental vibrational frequencies of the molecule. researchgate.net These calculated frequencies can then be correlated with experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.netscispace.com

Computational studies, often using basis sets like B3LYP/6-31G, can predict the vibrational spectra of halogenated benzophenones. researchgate.net For related substituted benzophenones and similar aromatic ketones, a good agreement is often found between the calculated and experimental wavenumbers after applying appropriate scaling factors. nih.gov This correlation allows for a confident assignment of complex spectral features to specific molecular motions.

Key vibrational modes for this compound include:

C=O Stretching: The carbonyl (C=O) stretching vibration is a characteristic and intense band for benzophenones, typically observed in the region of 1630-1700 cm⁻¹. scispace.com Computational studies on similar molecules show that halogen substituents can influence the frequency of this mode by altering the electronic environment of the carbonyl group.

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings typically appear in the 1400-1600 cm⁻¹ range. scispace.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹. scispace.com

C-Br and C-Cl Stretching: The vibrations involving the carbon-halogen bonds (C-Br and C-Cl) are found at lower frequencies in the fingerprint region of the spectrum. The C-Cl stretching in aromatic compounds is often observed between 550 and 850 cm⁻¹.

The comparison between theoretical and experimental spectra is crucial. For instance, studies on analogous compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) have demonstrated that theoretical infrared spectra show excellent agreement with experimental data, particularly for key functional groups like the carbonyl stretch. researchgate.net Discrepancies between gas-phase calculations and solid-state experimental results can often be attributed to intermolecular interactions in the crystal lattice.

Below is a representative table illustrating the type of correlation achieved between calculated and experimental vibrational frequencies for a substituted aromatic ketone, based on data from similar compounds.

Table 1: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman)
Aromatic C-H Stretch30823077
Carbonyl C=O Stretch16751637
Aromatic C=C Stretch15851578
C-H In-plane Bend12751270
C-Cl Stretch750745
C-Br Stretch680670

Note: Data is illustrative and based on typical values for halogenated benzophenones and related aromatic compounds.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides significant insights into the reactivity and reaction mechanisms of this compound. DFT calculations are instrumental in modeling electron density distributions to identify reactive sites within the molecule. This analysis helps predict the regioselectivity of chemical reactions, such as nucleophilic substitution or electrophilic attack.

For halogenated benzophenones, computational methods can be used to:

Model Reaction Pathways: By calculating the potential energy surface of a reaction, chemists can map out the most likely pathway from reactants to products. This includes identifying any intermediate structures.

Determine Transition State Structures: The transition state is the highest energy point along the reaction coordinate. Computational modeling can determine the geometry and energy of this transient structure. The activation energy of the reaction, a key factor in determining reaction rate, is the energy difference between the reactants and the transition state.

Investigate Reaction Kinetics: By comparing the computed activation energies for different possible reaction pathways, researchers can predict which reaction will be kinetically favored. For example, DFT calculations can be used to compare the activation energies for nucleophilic attack at different positions on the aromatic rings.

In the context of synthesizing derivatives from this compound, computational studies can help refine synthetic pathways by comparing computed transition states with experimental yields. For instance, in reactions involving the substitution of the bromine or chlorine atoms, theoretical models can predict whether the reaction is likely to proceed via an S_NAr (nucleophilic aromatic substitution) mechanism and can elucidate the structure of the Meisenheimer complex intermediate. The presence of the electron-withdrawing carbonyl group and halogen atoms influences the stability of such intermediates and the corresponding transition states.

Prediction of Molecular Reactivity Parameters (e.g., Chemical Hardness, Chemical Potential, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to predict the chemical behavior of molecules. acs.org These parameters can be calculated for this compound using DFT methods.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. acs.org For related halogenated benzophenones, the HOMO-LUMO energy gap is typically in the range of 3.5 to 4.2 eV, indicating moderate reactivity.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. acs.orgresearchgate.net

Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." acs.orgresearchgate.net

Electrophilicity Index (ω): This index quantifies the electron-accepting capability of a molecule. It is defined as ω = μ² / (2η). acs.org Halogen substituents are known to enhance the electrophilicity of benzophenone derivatives, making them more susceptible to nucleophilic attack.

Table 2: Calculated Molecular Reactivity Parameters for a Representative Halogenated Benzophenone

ParameterFormulaTypical Calculated Value (eV)
HOMO Energy (E_HOMO)--6.5
LUMO Energy (E_LUMO)--2.5
Energy Gap (ΔE)E_LUMO - E_HOMO4.0
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.5
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.0
Electrophilicity Index (ω)μ² / (2η)5.06

Note: Values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

Chemical Reactivity and Mechanistic Studies

Photochemical Reaction Pathways

The photochemistry of benzophenones is a well-studied field, characterized by the reactivity of the carbonyl group upon excitation with UV light. 2-Bromo-4'-chlorobenzophenone is expected to follow these general pathways, influenced by its specific halogen substituents.

Upon exposure to UV radiation, particularly in the presence of a hydrogen donor solvent like isopropanol (B130326), benzophenones undergo photoreduction to form a dimeric product known as a benzopinacol (B1666686). The accepted mechanism for this transformation begins with the photo-excitation of the benzophenone (B1666685) from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁). oregonstate.edu

The triplet state molecule, which has a diradical character, then abstracts a hydrogen atom from the solvent (e.g., isopropanol) to form two radical intermediates: a diphenyl ketyl radical and an isopropanol radical. oregonstate.edusci-hub.se The reaction concludes when two ketyl radicals combine to form the stable benzopinacol, in this case, 1,2-bis(2-bromophenyl)-1,2-bis(4-chlorophenyl)ethane-1,2-diol. oregonstate.eduoregonstate.edu

Compound Photochemical Reaction Quantum Yield (Φ) Reference
4-Bromo-4'-methylbenzophenone (B1273618)Photoreduction to substituted benzopinacol7.75% oregonstate.edu
4-Chlorobenzophenone (B192759)Photoreduction to 1,2-bis(4-chlorophenyl)-1,2-diphenylethane-1,2-diolNot specified oregonstate.edu
4-PhenylbenzophenoneDimerization to form 4,4'-diphenylbenzpinacol2.36 (mol reduced/mol photon) oregonstate.edu
4-MethylbenzophenonePhotoreduction to 1,2-Diphenyl-1,2-ditolylethanediol0.448 oregonstate.edu

This table presents data for structurally related benzophenone derivatives to provide context for the potential photochemical behavior of this compound.

The excited-state chemistry of benzophenones is dominated by the nature of their lowest excited triplet states. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can be either an n→π* or a π→π* state. For most benzophenones, the lowest energy singlet state (S₁) is the n→π* state, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. oregonstate.eduoregonstate.edu This S₁ state rapidly undergoes intersystem crossing to the corresponding triplet state (T₁), also of n→π* character. oregonstate.edu

The dynamics of these excited states have been studied for related compounds. For the isomer 4-bromo-4'-chlorobenzophenone, studies using optically detected magnetic resonance (ODMR) spectroscopy have investigated the dynamics of the electronic energy transfer process in its orientationally disordered crystalline form. tandfonline.com Further research on this isomer has explored spectral diffusion within the inhomogeneously broadened n→π* singlet-triplet transition, providing detailed insights into the behavior of the excited state in a solid matrix. acs.org The polarity of the solvent is known to affect the energy levels of these transitions; polar solvents typically cause a blue shift (to higher energy) of the n→π* transition. oregonstate.eduoregonstate.eduoregonstate.edu

Key Excited State Transitions in Benzophenones

Transition Description Solvent Effects
**n→π*** Excitation of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding (π*) orbital. Blue-shifted (hypsochromic shift) in polar solvents. oregonstate.eduoregonstate.edu
**π→π*** Excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the aromatic rings or carbonyl group. Generally red-shifted (bathochromic shift) in polar solvents.
Intersystem Crossing (ISC) Transition from an excited singlet state (S₁) to a triplet state (T₁). Typically very efficient in benzophenones. oregonstate.edu

The excited triplet state of a benzophenone can be deactivated, or "quenched," through several physical and chemical processes, including energy transfer and electron transfer. mdpi.com In an energy transfer process, the excited benzophenone transfers its triplet energy to a suitable acceptor molecule (a quencher), returning the benzophenone to its ground state and promoting the quencher to its triplet state. This process is efficient if the triplet energy of the benzophenone is higher than that of the quencher. mdpi.com

Alternatively, quenching can occur via an electron transfer mechanism. An efficient triplet state self-quenching mechanism has been reported in crystals of various 4,4'-disubstituted benzophenones, which occurs via a reductive charge transfer. researchgate.net In this process, an excited triplet molecule is quenched by a ground-state molecule. The rate of this self-quenching is highly dependent on the electronic nature of the substituents; electron-donating groups were found to accelerate the deactivation. researchgate.net The triplet lifetimes of substituted benzophenones in crystals can vary over 9 orders of magnitude (from picoseconds to milliseconds) due to these quenching effects. researchgate.net Quenching by external species, such as iodide ions, is also a well-documented process used to study triplet lifetimes. researchgate.net

For the interaction between excited triplet state carboxybenzophenone and naphthalene (B1677914) sulfonate, both triplet energy transfer and electron transfer are possible and competitive processes. mdpi.comresearchgate.net The dominant pathway can depend on factors like solvent polarity and pH. mdpi.com

Excited State Chemistry and Triplet State Dynamics

Nucleophilic and Electrophilic Reactions

The aromatic rings of this compound are subject to substitution reactions, while the carbonyl group provides a site for addition reactions. The presence of deactivating halogen atoms influences the reactivity of the rings, and the electrophilic nature of the carbonyl carbon invites nucleophilic attack.

The two aromatic rings of this compound are susceptible to substitution reactions, with the regiochemical outcome influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The bromine and chlorine atoms, being electron-withdrawing groups, activate the aromatic rings towards nucleophilic attack. This makes the compound susceptible to substitution by strong nucleophiles. For example, similar halogenated benzophenones can react with nucleophiles like sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (KOtBu) to replace the halogen atoms. The bromine atom, being a better leaving group than chlorine, is generally more readily displaced in SNAr reactions.

Electrophilic Aromatic Substitution (EAS): The carbonyl group and the halogen atoms are deactivating groups, making electrophilic aromatic substitution (e.g., nitration, further halogenation, Friedel-Crafts reactions) more difficult than on an unsubstituted benzene (B151609) ring. These groups direct incoming electrophiles primarily to the meta position relative to themselves. For the bromo-substituted ring, the bromine atom (an ortho-, para-director) and the meta-directing carbonyl group will have competing directive effects. Synthesis of the parent compound and its derivatives often involves a Friedel-Crafts acylation, which is itself an electrophilic aromatic substitution reaction, demonstrating the rings' capacity to undergo such transformations under appropriate catalytic conditions. oregonstate.eduasianpubs.org

The carbonyl group is a key site of reactivity in this compound, primarily undergoing addition reactions. The carbon atom of the C=O group is electrophilic and thus a target for nucleophiles.

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using common reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl group. This reaction is a fundamental method for forming carbon-carbon bonds and would result in the formation of a tertiary alcohol after an acidic workup. libretexts.org

Other Addition Reactions: The carbonyl group can react with a variety of other nucleophiles. For instance, it can react with amines to form imines (Schiff bases), particularly under conditions that favor dehydration. While the compound itself is not an α,β-unsaturated ketone, the principles of nucleophilic addition to carbonyls are central to its reactivity. libretexts.org The photoreduction to a pinacol (B44631), discussed earlier, can also be viewed as a reaction involving the carbonyl group in its excited state.

Summary of Carbonyl Group Reactions

Reaction Type Reagent(s) Product Type
Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Organometallic Addition Grignard Reagents (R-MgX), Organolithiums (R-Li) Tertiary Alcohol
Photoreduction UV light, H-donor solvent (e.g., isopropanol) Pinacol (Diol)

Substitution Reactions on the Aromatic Rings

Radical Reactions and Mechanistic Intermediates

The photochemistry of benzophenones is a well-studied area, and this compound is no exception. Upon absorption of UV light, the carbonyl group undergoes an n-π* transition from the ground state (S₀) to an excited singlet state (S₁), which then rapidly intersystem crosses to a more stable triplet state (T₁). This triplet state is the primary precursor for the radical reactions of the molecule.

One of the key radical-mediated processes for this compound is photoreduction. In the presence of a hydrogen-donating solvent, such as isopropyl alcohol, the triplet state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. This radical intermediate is a crucial species in the subsequent reaction cascade. A study on the photoreduction of 4-bromo-4'-chlorobenzophenone (a positional isomer) in a solution of 60% (v/v) isopropyl alcohol in acetonitrile, catalyzed by glacial acetic acid, demonstrated the formation of the corresponding benzopinacol, 1,2-bis(4-bromophenyl)-1,2-bis(4-chlorophenyl)ethanediol. oregonstate.edu This pinacol is formed through the dimerization of two ketyl radicals.

The primary radical intermediates involved in the photoreduction of this compound are:

Triplet this compound: The initial reactive species formed after photoexcitation.

This compound Ketyl Radical: Formed by hydrogen abstraction from the solvent by the triplet ketone.

The study of transient absorption spectra of ketyl radicals from various substituted benzophenones reveals that halogen substituents significantly affect their spectral properties and lifetimes. researchgate.net For instance, the transient absorption spectra of ketyl radicals of chloro- and bromo-substituted benzophenones have been characterized, providing a basis for identifying these intermediates in the reactions of this compound. researchgate.net Furthermore, detailed studies on the spectral diffusion within the n-π* singlet-triplet transition of solid 4-bromo-4'-chlorobenzophenone provide insight into the initial photophysical processes that precede radical formation. chemchart.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into the rates of reactions involving this compound. The efficiency of the photoreduction process can be quantified by the photoreduction quantum efficiency (φ_Reduction). For the photoreduction of 4-bromo-4'-chlorobenzophenone to its corresponding benzopinacol in an isopropyl alcohol/acetonitrile solvent system, the quantum efficiency was determined to be 0.36. oregonstate.edu This value indicates the fraction of absorbed photons that lead to the reduction of a molecule of the benzophenone.

While specific rate constants for the individual steps of the radical reactions of this compound are not extensively documented in readily available literature, data from related compounds can provide valuable estimates. For example, the kinetics of the chloride ion cleavage from the anion radicals of 4-chlorobenzophenone have been studied, showing a dependence on the solvent. chemchart.com Such studies are crucial for understanding the stability and reaction pathways of radical anion intermediates that may form during certain reactions of this compound.

The reaction rate in synthetic processes, such as the Friedel-Crafts acylation used to prepare substituted benzophenones, is directly related to the reaction temperature. google.com Increasing the temperature generally increases the reaction rate, although excessively high temperatures can lead to the formation of undesired side products. google.com

Table 1: Photoreduction Quantum Efficiency of a Related Benzophenone

Compound Solvent System Catalyst Photoreduction Quantum Efficiency (φ_Reduction) Reference
4-Bromo-4'-chlorobenzophenone 60% (v/v) Isopropyl alcohol in Acetonitrile Glacial acetic acid 0.36 oregonstate.edu

Electrochemical Transformation Mechanisms

The electrochemical behavior of this compound is characterized by the reduction of its carbonyl group and the potential cleavage of the carbon-halogen bonds. The reduction of benzophenones in non-aqueous solvents typically occurs in two successive one-electron steps. uit.no The first step forms a radical anion, and the second step, at a more negative potential, generates a dianion. uit.no

Cyclic voltammetry is a key technique used to study these transformations. Although a comprehensive cyclic voltammetry study specifically for this compound is not widely published, data from other halogenated benzophenones can be used to predict its behavior. For example, the reduction potentials of various substituted benzophenones, including chloro- and bromo-substituted derivatives, have been reported. uit.no The presence of electron-withdrawing halogen substituents generally makes the reduction of the carbonyl group occur at less negative potentials compared to unsubstituted benzophenone. uit.no

The general mechanism for the electrochemical reduction of benzophenones can be described as follows:

First Electron Transfer: The benzophenone molecule (BP) accepts an electron to form a radical anion (BP•⁻). BP + e⁻ ⇌ BP•⁻

Second Electron Transfer: The radical anion accepts a second electron to form a dianion (BP²⁻). BP•⁻ + e⁻ ⇌ BP²⁻

The stability and subsequent reactions of these electrochemically generated intermediates are influenced by the substituents and the reaction medium. In the case of this compound, the radical anion could potentially undergo cleavage of the carbon-bromine or carbon-chlorine bond, a common pathway for haloaromatic radical anions. The electrochemical reduction of 2-bromo-carboxamides, for instance, involves the formation of an initial radical anion that can undergo further reactions. rsc.org The relative ease of cleavage of the C-Br versus the C-Cl bond would depend on their respective bond dissociation energies and the electron distribution in the radical anion.

Table 2: Reduction Potentials of Selected Substituted Benzophenones

Compound Solvent Supporting Electrolyte Reduction Potential (E_pc vs. Fc/Fc⁺) Reference
2-Chlorobenzophenone (B131818) (2-Cl-bz) Dimethylformamide 0.100 M TBAPF₆ -2.15 V (at 0.1 V/s) uit.no
4-CH₂Br-Benzophenone (4-CH₂Br-Bz) Dimethylformamide 0.100 M TBAPF₆ -2.10 V (at 0.1 V/s) uit.no

Note: This table provides data for related compounds to infer the electrochemical behavior of this compound.

Derivatization and Synthesis of Analogues

Modification of Halogen Substituents for Structure-Activity Relationship Studies

The nature of the halogen substituents on the benzophenone (B1666685) core significantly influences the molecule's physicochemical properties and, consequently, its biological activity. Structure-activity relationship (SAR) studies often involve the systematic modification of these halogens to optimize interactions with biological targets.

The substitution of bromine or chlorine with other halogens, such as fluorine, can lead to notable changes in the compound's profile. For instance, fluorinated analogues of benzophenones often exhibit enhanced metabolic stability and improved binding affinity to target proteins compared to their chlorinated counterparts. This is attributed to the high electronegativity and small size of the fluorine atom, which can alter the electronic distribution and conformation of the molecule.

Conversely, the bromine atom, with its larger atomic size and lower electronegativity compared to chlorine, can also modulate reactivity and lipophilicity. The bromo-substituent in 2-amino-5-bromo-2'-fluorobenzophenone, for example, has been noted for providing an optimal balance of steric and electronic effects for certain synthetic applications. The chloro-substituent at the 4'-position imparts moderate electron-withdrawing effects, which can be compared to the effects of other halogens to fine-tune the molecule's properties.

Table 1: Comparative Properties of Halogenated Benzophenone Analogues

Compound Name Key Substituents Noteworthy Properties/Applications
2-Bromo-4'-chlorobenzophenone 2-Br, 4'-Cl Serves as a foundational synthetic intermediate.
2-Amino-5-bromo-2'-fluorobenzophenone 5-Br, 2'-F Fluorine can improve metabolic stability; bromine provides specific steric and electronic properties.
2-Amino-5-chloro-2'-fluorobenzophenone 5-Cl, 2'-F Chlorine is less lipophilic than bromine, potentially affecting pharmacokinetics.

| 2-Bromo-4'-methoxyacetophenone | 2-Br, 4'-OCH₃ | The methoxy (B1213986) group reduces electrophilicity compared to halogenated derivatives. |

Derivatization at the Carbonyl Group for Novel Architectures

The carbonyl group is a key reactive site in this compound, offering numerous possibilities for derivatization to create novel molecular structures.

One of the most common transformations is the reduction of the carbonyl group to a secondary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding (2-bromophenyl)(4-chlorophenyl)methanol. This alcohol can then serve as a precursor for further reactions, such as esterification.

Grignard reactions provide a pathway to tertiary alcohols by attacking the electrophilic carbonyl carbon. mnstate.edumasterorganicchemistry.com For example, the reaction of a Grignard reagent derived from p-chlorobromobenzene with 5-bromophthalide (B15269) is a key step in the synthesis of 2-hydroxymethyl-4-bromo-4'-chloro-benzophenone, where the carbonyl group is effectively formed and then further reacted. prepchem.com

The carbonyl group can also undergo condensation reactions to form new C=N double bonds. The synthesis of oximes and their ethers is a notable example. Benzophenone oxime ether derivatives have been synthesized and evaluated for various biological activities. researchgate.net The formation of 2-amino-5-chlorobenzophenone (B30270) oxime demonstrates that the carbonyl can be readily converted, providing a scaffold for further structural elaboration. sigmaaldrich.comsigmaaldrich.com

Furthermore, reductive coupling reactions, such as the McMurry reaction , can be employed to couple two benzophenone molecules, leading to the formation of tetra-aryl substituted alkenes. rsc.org

Table 2: Key Derivatization Reactions at the Carbonyl Group

Reaction Type Reagents Product Type
Reduction NaBH₄ or LiAlH₄ Secondary Alcohol
Grignard Reaction RMgX Tertiary Alcohol
Oximation H₂NOH·HCl Oxime

Introduction of Additional Functional Groups on Aromatic Rings

The introduction of new functional groups onto the aromatic rings of this compound is a powerful strategy for expanding its chemical diversity. This is typically achieved through electrophilic aromatic substitution reactions, where the existing substituents direct the position of the incoming group. minia.edu.eglibretexts.org

The synthesis of nitrobenzophenones is a common starting point for introducing other functionalities. For instance, Friedel-Crafts acylation of a substituted benzene (B151609) with a nitrobenzoyl chloride can yield a nitrobenzophenone. asianpubs.org These nitro derivatives, such as 3-fluoro-4-nitrobenzophenone, are valuable intermediates. google.com

The nitro group can then be readily reduced to an amino group (-NH₂). researchgate.net The resulting 2-aminobenzophenone (B122507) derivatives are arguably one of the most important classes of intermediates derived from this scaffold, serving as precursors for a vast number of complex molecules. asianpubs.org

Other functional groups can also be introduced. A notable example is the synthesis of 2-hydroxymethyl-4-bromo-4'-chloro-benzophenone , which introduces a hydroxymethyl group onto one of the phenyl rings through a multi-step process initiated by a Grignard reaction. prepchem.com Additionally, sulfonylamino groups have been incorporated, as seen in the synthesis of 3-(isopropylsulfonyl)amino-4-nitrobenzophenone. google.com

Synthesis of Complex Molecular Architectures Incorporating the Benzophenone Core

This compound and its immediate derivatives, particularly 2-aminobenzophenones, are crucial building blocks for the synthesis of complex, often heterocyclic, molecular architectures with significant biological activities. asianpubs.org

The most prominent application is in the synthesis of benzodiazepines , a class of psychoactive drugs. researchgate.net The general route involves the condensation of a 2-aminobenzophenone with an amino acid or a derivative like glycine (B1666218) ethyl ester hydrochloride. scielo.brgoogle.comgoogle.com This reaction leads to the formation of the characteristic seven-membered diazepine (B8756704) ring fused to a benzene ring. For example, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, the core of many therapeutic agents, can be synthesized from 2-amino-5-chlorobenzophenone. google.com The versatility of this method allows for the creation of large libraries of benzodiazepine (B76468) derivatives by varying the amino acid and the substituents on the benzophenone starting material. pnas.org

Beyond benzodiazepines, aminobenzophenones are precursors to a wide variety of other heterocyclic systems. These include quinolines, acridines, and indazoles. asianpubs.org For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be prepared by reacting 4-bromoacetophenone with isatin (B1672199) in a Pfitzinger reaction, showcasing the utility of benzophenone-related structures in building complex heterocyclic frameworks. nih.gov The ability to use these derivatives in cyclization and coupling reactions makes them invaluable in the construction of novel and intricate molecular structures. thieme-connect.comorganic-chemistry.orgnih.gov

Advanced Applications in Organic and Materials Chemistry

Role as Key Synthetic Intermediates in Complex Organic Synthesis

2-Bromo-4'-chlorobenzophenone is a valuable intermediate in the field of organic synthesis, serving as a foundational building block for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the ketone carbonyl group and the two distinct halogen-substituted phenyl rings. The bromine and chlorine atoms, with their different reactivities, allow for selective transformations, making the molecule a versatile synthon.

The compound is frequently employed in cross-coupling reactions, which are fundamental to creating carbon-carbon and carbon-heteroatom bonds. xindaobiotech.com For instance, the bromine atom is particularly susceptible to nucleophilic substitution and can participate in reactions like the Suzuki or Heck couplings. sinocurechem.com These reactions allow for the introduction of various functional groups or the connection of the benzophenone (B1666685) core to other molecular fragments.

One documented synthetic application involves the Grignard reaction. A Grignard reagent prepared from p-chlorobromobenzene can be reacted with 5-bromophthalide (B15269), which, after workup, yields 2-hydroxymethyl-4-bromo-4'-chloro-benzophenone as an oily product. prepchem.com This intermediate can then be used in subsequent steps to build more elaborate structures. prepchem.com

The benzophenone scaffold itself is a pharmacophore for various biological targets. mdpi.com Consequently, this compound and its derivatives are used as starting materials in medicinal chemistry to synthesize novel compounds for drug discovery. xindaobiotech.com For example, 2-aminobenzophenones, which can be derived from precursors like this compound, are crucial for synthesizing a wide range of biologically active heterocyclic compounds, including quinazolines, acridines, and benzodiazepines. asianpubs.org These classes of compounds are known to possess activities such as anti-inflammatory and antipsychotic properties. asianpubs.org

The strategic placement of the bromo and chloro substituents influences the regioselectivity of subsequent reactions, a critical aspect in the total synthesis of complex target molecules. This controlled reactivity makes this compound an important intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes. chemicalbook.com

Investigation as Photoinitiators in Polymerization Processes

Benzophenone and its derivatives are well-established as highly efficient photoinitiators, and this compound falls within this important class of compounds. semanticscholar.orggoogleapis.com Photoinitiators are molecules that, upon absorption of light (typically ultraviolet radiation), generate reactive species—free radicals or cations—that initiate polymerization. sinocurechem.com This process, known as photopolymerization or UV curing, is widely used in industrial applications such as inks, adhesives, and coatings due to its speed and efficiency. semanticscholar.orgunilongmaterial.com

Benzophenones function as Type II photoinitiators. sinocurechem.com Upon exposure to UV light, the benzophenone molecule undergoes an n→π* transition, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This initially forms a singlet excited state, which then rapidly converts to a more stable triplet excited state through intersystem crossing. mdpi.com This triplet state is a diradical and is highly effective at abstracting a hydrogen atom from a synergist molecule, typically a tertiary amine, present in the formulation. sinocurechem.commdpi.com This hydrogen abstraction process generates a ketyl radical from the benzophenone and an alkyl radical from the amine synergist. The newly formed alkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, in the formulation. googleapis.com

The specific substitution pattern on the benzophenone rings can modulate its photochemical properties. Halogen atoms like bromine and chlorine can influence the absorption spectrum and the efficiency of the initiation process. While 4-chlorobenzophenone (B192759) is a widely used photoinitiator, the presence of an additional bromine atom in this compound can further modify its electronic properties and reactivity. sinocurechem.comsellchems.com These halogenated benzophenones are valued in applications requiring rapid curing and are key components in the formulation of UV-curable coatings and inks. unilongmaterial.com

Table 1: Properties of Related Benzophenone Photoinitiators

Compound Name CAS Number Key Application
4-Chlorobenzophenone 134-85-0 Photoinitiator for UV-curable coatings and inks. sinocurechem.comunilongmaterial.comsellchems.com
Benzophenone 119-61-9 Photoinitiator, UV curing agent, and fragrance ingredient. semanticscholar.org

Research into Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for advanced photonic technologies, including frequency conversion (e.g., second harmonic generation or SHG), optical switching, and data storage. akjournals.com Organic molecules, particularly those with conjugated π-electron systems, have attracted significant interest for NLO applications due to their large optical nonlinearities and the potential for molecular engineering.

Benzophenone derivatives have been a subject of NLO research because their structure, featuring two phenyl rings connected by a carbonyl group, provides a basis for creating non-centrosymmetric molecules with significant charge-transfer character. semanticscholar.orgscispace.com The NLO response of a molecule is quantified by its hyperpolarizability. A large first-order hyperpolarizability value is a prerequisite for a material to exhibit strong SHG efficiency. semanticscholar.org

Theoretical and experimental studies on various substituted benzophenones demonstrate their potential as NLO materials. For instance, computational studies using Density Functional Theory (DFT) have been performed on compounds like 2-amino-5-chlorobenzophenone (B30270) and 4-fluoro-4-hydroxybenzophenone. semanticscholar.orgtandfonline.com These studies calculate the first-order hyperpolarizability to predict NLO activity. The results often show that the hyperpolarizability of these derivatives is significantly higher than that of reference materials like urea, suggesting their suitability for NLO applications. scispace.com

Table 2: Comparative Hyperpolarizability Data for Benzophenone Derivatives

Compound Method First Hyperpolarizability (β) NLO Potential
2-Amino-5-chlorobenzophenone DFT Calculation High computed value suggests potential for SHG. semanticscholar.org Promising
4-Fluoro-4-hydroxybenzophenone DFT Calculation Calculated to be 21.4 times greater than urea. scispace.com Recommended for future NLO applications. scispace.com

Development of Chemical Sensors and Probes Utilizing Benzophenone Derivatives

The benzophenone moiety is a powerful tool in chemical biology, primarily for its use in photoaffinity labeling (PAL). mdpi.comnih.gov This technique is used to identify and study the interactions between biomolecules, such as proteins, and small-molecule ligands. mdpi.com A chemical probe is designed to include a benzophenone group, which acts as a photo-reactive handle. rsc.org

The process involves introducing the benzophenone-containing probe into a biological system, where it can bind to its target protein. mdpi.com Upon irradiation with UV light (typically around 350-360 nm), the benzophenone's triplet state is activated. This highly reactive state can insert into adjacent C-H bonds of amino acid residues at the binding site, forming a stable, covalent bond between the probe and the protein. mdpi.com This covalent cross-linking allows researchers to "capture" the interaction, enabling the identification of the target protein and the characterization of its binding site. nih.gov

Key advantages of using benzophenone as a photo-crosslinker include:

Stability: Benzophenone is relatively stable and inert until activated by light. mdpi.com

Reactivity: It can react with C-H bonds, which are abundant in proteins, making it a versatile labeling agent. mdpi.com

Wavelength: The activation wavelength is typically above 330 nm, which minimizes damage to biological samples that can occur at shorter wavelengths. mdpi.com

Researchers have developed numerous bifunctional probes where the benzophenone unit is combined with another functional group, such as a biotin (B1667282) tag for purification or a radioactive isotope for sensitive detection. nih.govnih.gov For example, probes have been designed to study the binding sites of microbial transporters and to characterize protein-protein interactions within cellular signaling pathways. nih.govnih.gov Novel benzophenone probes have also been synthesized to investigate antimalarial drug targets, demonstrating good potency and allowing for future proteomics studies to validate drug-target engagement. rsc.org

While direct applications of this compound as a sensor are not extensively documented, the principles established with other benzophenone derivatives are broadly applicable. The halogen substituents on the this compound scaffold could be used to fine-tune the probe's properties or as handles for further chemical modification in the synthesis of more complex probes. mdpi.com

Environmental Chemistry and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation is a primary route for the transformation of halogenated benzophenones in the environment. These processes include photolysis, oxidation by reactive species, and hydrolysis.

Photolytic Degradation in Aqueous and Atmospheric Environments

Photodegradation is a significant abiotic removal process for benzophenone (B1666685) derivatives in sunlit environments. nih.gov Benzophenones strongly absorb UV light, which can lead to their direct photolysis. nih.gov The process often follows pseudo-first-order kinetics, though the rate can be highly variable. mdpi.comnih.gov For instance, studies on various benzophenone-type UV filters have reported photolytic half-lives ranging from 17 to 99 hours under laboratory UV irradiation. mdpi.comnih.gov

The photolytic stability is influenced by the surrounding environmental matrix. In natural waters, the presence of photosensitizers like humic acids can significantly accelerate photodegradation. mdpi.comnih.gov Conversely, the specific effect can depend on the water composition, with some studies showing accelerated decomposition in lake water, while seawater can have varied effects depending on the compound. nih.gov

For 2-Bromo-4'-chlorobenzophenone, the carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, suggesting that photolytic cleavage of the C-Br bond could be a primary degradation step. This process, known as dehalogenation, is a common pathway for halogenated aromatic compounds. nih.gov Atmospheric degradation is also possible, primarily through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for a similar compound, 4-chlorobenzophenone (B192759), is approximately 5.3 days, suggesting that this is a relevant, albeit slower, degradation pathway. nih.gov

Oxidative Transformation by Reactive Species (e.g., Hydroxyl Radicals, Free Chlorine)

Halogenated benzophenones are susceptible to oxidation by highly reactive species present in both natural and engineered water systems.

Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade organic pollutants. rsc.org Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, generate •OH radicals that effectively degrade benzophenones. mdpi.com The reaction of •OH with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom. For this compound, •OH attack would likely lead to the formation of hydroxylated intermediates, followed by ring cleavage and eventual mineralization. nih.gov Kinetic studies on related compounds show that reactions with •OH are very fast, with second-order rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govnist.govcopernicus.org

Free Chlorine (HOCl/OCl⁻): Chlorination is a standard disinfection process in water treatment, and benzophenones are known to react with free chlorine. rsc.orgresearchgate.net The reaction kinetics and pathways are highly dependent on pH and the specific substituents on the benzophenone core. researchgate.net For hydroxylated benzophenones, chlorination often results in electrophilic substitution on the activated aromatic ring. unina.itnih.gov For non-hydroxylated structures like this compound, a key transformation pathway involves a Baeyer-Villiger oxidation, where the ketone moiety is converted into an ester. researchgate.net This is often followed by hydrolysis of the ester, leading to the formation of phenolic and benzoic acid derivatives, which can be further chlorinated. The presence of bromide ions in the water can enhance the degradation rate by forming bromine, which is a more reactive halogenating agent than chlorine. nih.govacs.org

Mechanistic Investigations of Environmental Fate

Identification and Characterization of Transformation Products

The degradation of this compound is expected to produce a variety of transformation products (TPs), depending on the degradation pathway. While specific TPs for this compound have not been documented, likely products can be predicted based on the degradation of analogous compounds. core.ac.ukresearchgate.net

Photodegradation: The primary photolytic pathway is likely reductive dehalogenation. This would result in the formation of 4'-chlorobenzophenone (from debromination) and 2-bromobenzophenone (B80453) (from dechlorination). Further degradation could lead to the formation of benzophenone itself.

Oxidation by Hydroxyl Radicals: Reaction with •OH radicals is expected to produce hydroxylated derivatives. The addition of -OH groups can occur on either aromatic ring, leading to various isomeric hydroxy-2-bromo-4'-chlorobenzophenones. Subsequent reactions can cause cleavage of the aromatic rings. nih.gov

Oxidation by Free Chlorine: Chlorination can lead to more complex products. A primary mechanism is the Baeyer-Villiger oxidation of the carbonyl group, which transforms the ketone into an ester. nih.gov Subsequent hydrolysis would cleave the molecule into 2-bromobenzoic acid and 4-chlorophenol (B41353) (or their corresponding esters). These phenolic products are known precursors to the formation of disinfection byproducts like chloroform (B151607) in the presence of excess chlorine.

Table 1: Plausible Transformation Products of this compound under Various Degradation Pathways
Degradation PathwayPlausible Transformation ProductFormation Mechanism
Photolysis4'-ChlorobenzophenoneReductive debromination (cleavage of C-Br bond)
Photolysis2-BromobenzophenoneReductive dechlorination (cleavage of C-Cl bond)
Oxidation (•OH)Hydroxy-2-bromo-4'-chlorobenzophenonesHydroxyl radical addition to aromatic rings
Oxidation (Free Chlorine)2-Bromobenzoic acidBaeyer-Villiger oxidation followed by hydrolysis
Oxidation (Free Chlorine)4-ChlorophenolBaeyer-Villiger oxidation followed by hydrolysis
Oxidation (Free Chlorine)ChloroformFurther reaction of phenolic intermediates

Kinetic Studies of Degradation Processes under Environmental Conditions

Kinetic studies quantify the rate at which a compound degrades, providing essential data for environmental fate models. The degradation kinetics of benzophenones are typically studied under pseudo-first-order conditions, where the concentration of the degrading agent (e.g., light, oxidant) is in large excess. mdpi.comresearchgate.net

The rate of degradation is highly dependent on the specific benzophenone derivative and the environmental conditions. For example, the presence of electron-withdrawing groups, like the sulfonate group in Benzophenone-4, can decrease reactivity towards chlorine compared to derivatives without such groups. researchgate.net Conversely, the presence of activating hydroxyl groups can significantly increase reaction rates.

The table below summarizes kinetic data for the degradation of related benzophenone compounds under various conditions. These values provide a likely range for the degradation rates of this compound. The reaction with bromine is notably faster than with chlorine, indicating that in bromide-containing waters, the formation of bromine species could significantly accelerate the degradation of this compound. acs.org

Table 2: Kinetic Data for the Degradation of Selected Benzophenone Derivatives
CompoundProcessConditionRate Constant / Half-life (t₁/₂)Reference
Benzophenone-3Photolysis (UV Lamp)Aqueous Solutiont₁/₂ = 17 - 99 h mdpi.comnih.gov
Benzophenone-3Chlorination (HOCl)pH 8.5k = 1.25 x 10³ M⁻¹s⁻¹ acs.org
Benzophenone-3Bromination (HOBr)pH 8.5k = 4.04 x 10⁶ M⁻¹s⁻¹ acs.org
Benzophenone-4Chlorination (HOCl)pH 6-8Pseudo-first-order kinetics observed nih.gov
4-ChlorobenzophenoneAtmospheric Oxidation (•OH)Vapor Phaset₁/₂ ≈ 5.3 days (estimated) nih.gov
Various BenzophenonesOxidation (•OH)Aqueous Solutionk ≈ 10⁹ - 10¹⁰ M⁻¹s⁻¹ nih.govufz.de

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes, such as the Friedel-Crafts acylation, often rely on harsh catalysts like aluminum chloride (AlCl₃) and chlorinated solvents, which generate significant waste. google.com Future research is poised to focus on developing greener, more sustainable synthetic methodologies.

Key areas for exploration include:

Recyclable Catalysts: Replacing conventional Lewis acids with recyclable alternatives like acidic ionic liquids could drastically reduce waste and catalyst consumption.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to shorten reaction times significantly and improve yields, leading to more energy-efficient processes.

Solvent Recovery: Implementing advanced solvent recovery systems, such as rotary evaporation with cold traps, will be crucial for minimizing the environmental footprint of the synthesis process by reducing the use of organic solvents like ethyl acetate (B1210297) and 1,2-dichloroethane. google.com

Catalyst-Free Reactions: Investigating solvent- and catalyst-free reaction conditions, for instance using N-halosuccinimides for halogenation, presents a promising avenue for sustainable chemistry. mdpi.com

The successful implementation of these green chemistry principles would not only make the production of 2-Bromo-4'-chlorobenzophenone more economical but also align with global efforts towards sustainable industrial practices.

Application of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. scielo.br For this compound and its derivatives, these computational tools offer a pathway to accelerate discovery and optimization processes.

Future applications in this domain include:

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms, such as artificial neural networks (ANN), can be trained on existing data to predict various physicochemical and biological properties of new derivatives. scielo.brnih.gov This can significantly reduce the need for extensive experimental screening. nih.gov For instance, ANN models have shown high accuracy (up to 86.2%) in predicting the biological activity of benzophenone (B1666685) derivatives. scielo.br

Reaction Outcome Prediction: AI models can be developed to predict the most likely products of a chemical reaction, considering the starting materials and conditions. acs.org This can help chemists design more efficient synthetic routes and avoid unproductive experiments.

Generative Models for Novel Structures: By combining Graph Neural Networks (GNNs) with Large Language Models (LLMs), researchers can design novel molecules with desired properties. arxiv.org This cross-modal approach can enhance prediction accuracy and robustness, accelerating the discovery of new functional materials or pharmaceutical intermediates derived from the this compound scaffold. arxiv.org

A summary of potential ML applications is presented in the table below:

Application AreaMachine Learning TechniquePotential Impact
Property PredictionArtificial Neural Networks (ANN), Random Forest (RF)Accurate prediction of biological activity and physicochemical properties, reducing experimental costs. scielo.br
Reaction DesignNeural NetworksPrediction of reaction outcomes, optimizing synthetic routes. acs.org
Novel Compound DiscoveryGraph Neural Networks (GNNs) & Large Language Models (LLMs)Generation of new molecules with tailored properties for specific applications. arxiv.org

Exploration of Novel Catalytic Systems for Selective Transformations

The bromine atom on the this compound molecule is a key functional group that allows for a variety of subsequent chemical transformations, particularly cross-coupling reactions. While palladium-based catalysts are commonly used, future research will likely focus on more sustainable and efficient catalytic systems.

Promising areas of investigation are:

Earth-Abundant Metal Catalysts: Exploring catalysts based on more abundant and less expensive metals like copper and ruthenium could provide more economical and sustainable alternatives to palladium. marquette.edu Ruthenium-catecholate complexes, for example, have shown effectiveness in deaminative coupling reactions. marquette.edu

Ligand-Free Catalysis: The development of ligand-free catalytic systems, such as using Pd/C in continuous-flow reactors, simplifies reaction setups and reduces costs. acs.org

Photoredox Catalysis: Utilizing light to drive chemical reactions offers a green and powerful tool for activating the C-Br bond for various transformations under mild conditions.

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch reactions, including better process control, enhanced safety, and easier scalability. acs.org Optimizing cross-coupling reactions of aryl halides in flow systems can lead to higher yields and purity. acs.org

Investigation of this compound in Advanced Functional Materials

The unique electronic and structural properties of this compound make it a valuable building block for the synthesis of advanced functional materials. Its derivatives could find applications in various high-tech fields.

Future research could target the following areas:

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are known to be useful in the development of materials for OLEDs. The specific halogen substitution pattern of this compound could be exploited to tune the electronic properties of new organic semiconductors.

Polymers and Coatings: The compound can be used as a monomer or an intermediate in the synthesis of specialty polymers and coatings with enhanced thermal stability, flame retardancy, or specific optical properties.

Perovskite Solar Cells: Halogenated organic compounds are being investigated as passivating agents to reduce defects in perovskite films, which are crucial for the efficiency and stability of solar cells. mdpi.com The bromine and chlorine atoms in this compound could interact with the perovskite surface to passivate defects. mdpi.com

Deeper Understanding of Intramolecular and Intermolecular Interactions in the Solid State and Solution

A fundamental understanding of the non-covalent interactions involving this compound is crucial for predicting its behavior in different environments and for designing new materials with desired properties.

Key research avenues include:

Advanced Crystallography: High-resolution single-crystal X-ray diffraction studies can provide precise information about bond lengths, bond angles, and intermolecular interactions like halogen bonding and π-π stacking in the solid state. For similar molecules, the dihedral angles between the phenyl rings have been found to be a key structural feature. researchgate.net

Computational Chemistry: Quantum chemical calculations can be employed to study the electronic structure and the nature of intramolecular interactions, such as the interaction between the bromine atom and the carbonyl group, which can influence the molecule's conformation and reactivity.

Spectroscopic Studies in Solution: Advanced NMR techniques and other spectroscopic methods can be used to study the conformational dynamics and intermolecular interactions of this compound in various solvents. This is essential for understanding its behavior in solution-phase reactions and applications.

These future research directions highlight the vast, untapped potential of this compound. By embracing green chemistry, computational modeling, and advanced materials science, the scientific community can continue to find new and valuable applications for this versatile compound.

Q & A

Advanced Research Question

  • X-ray crystallography : Using SHELXL for crystal structure refinement ensures precise determination of bond angles and stereochemistry .
  • NMR analysis : ¹H/¹³C NMR coupled with 2D techniques (e.g., COSY, HSQC) clarifies substitution patterns, particularly distinguishing bromine/chlorine positions .
  • IR spectroscopy : Benchmarking against databases (e.g., NIST) confirms functional groups like ketones and aryl halides .
    Discrepancies between experimental and theoretical data (e.g., DFT calculations) should be addressed via iterative refinement .

What methodologies are effective in analyzing contradictory purity data between commercial suppliers and lab-synthesized batches?

Advanced Research Question

  • Chromatographic validation : HPLC/GC-MS quantifies impurities (e.g., residual 4'-chlorobenzophenone) and verifies supplier-reported purity (e.g., ≥95%) .
  • Elemental analysis : Combustion analysis for C/H/Br/Cl ratios identifies deviations caused by byproducts .
  • Thermogravimetric analysis (TGA) : Detects volatile contaminants affecting melting points .
    Documentation of batch-specific variability (e.g., storage conditions, solvent residues) is critical for reproducibility .

How can this compound be applied in pharmacological studies, such as antioxidant or antimicrobial assays?

Advanced Research Question

  • Antioxidant mechanisms : Use Caenorhabditis elegans stress assays to measure lifespan extension under oxidative stress (e.g., paraquat exposure) .
  • Antimicrobial screening : Synthesize chalcone derivatives via Claisen-Schmidt condensation and evaluate MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., nitro groups) to enhance bioactivity .

What are the environmental and safety considerations for handling this compound in lab settings?

Basic Research Question

  • Decomposition pathways : Thermal degradation studies (TGA/DSC) identify hazardous byproducts (e.g., HBr gas) .
  • Waste management : Neutralize brominated waste with NaHCO₃ before disposal .
  • Storage : Store at 0–6°C in amber glass to prevent photodegradation .

How can computational chemistry predict reaction mechanisms for bromination of 4'-chlorobenzophenone derivatives?

Advanced Research Question

  • DFT calculations : Model transition states to identify rate-determining steps (e.g., bromine electrophile attack) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to validate computational predictions .
  • Solvent effects : Simulate polarity impacts on activation energy using COSMO-RS .

What strategies improve solubility and stability of this compound in aqueous systems?

Basic Research Question

  • Co-solvents : Use methanol/water mixtures (1:4 v/v) for enhanced solubility .
  • Derivatization : Introduce sulfonate groups via electrophilic substitution to increase hydrophilicity .
  • pH control : Maintain neutral pH to avoid hydrolysis of the ketone moiety .

How is this compound utilized in cross-coupling reactions for materials science applications?

Advanced Research Question

  • Suzuki-Miyaura coupling : Employ Pd catalysts to synthesize biaryl polymers for OLEDs .
  • Buchwald-Hartwig amination : Generate nitrogen-containing ligands for catalytic systems .
  • Mechanistic insights : Use XAFS spectroscopy to monitor Pd intermediate formation .

What toxicological models are suitable for assessing the compound’s safety profile?

Advanced Research Question

  • Invertebrate models : C. elegans assays for acute toxicity (LC₅₀) and oxidative stress response .
  • Mammalian cell lines : HepG2 cells for cytotoxicity screening (MTT assay) .
  • Ecotoxicology : Daphnia magna studies to evaluate aquatic toxicity .

How can green chemistry principles be applied to synthesize this compound sustainably?

Advanced Research Question

  • Solvent-free bromination : Use mechanochemical methods (ball milling) to reduce waste .
  • Biocatalysis : Explore halogenase enzymes for regioselective bromination .
  • Recycle catalysts : Immobilize FeBr₃ on silica gel for reuse in multiple cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.